B1578515 NmDef02

NmDef02

Cat. No.: B1578515
Attention: For research use only. Not for human or veterinary use.
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Description

NmDef02 is a small, cationic cysteine-rich peptide isolated from the plant Nicotiana megalosiphon and is a potent component of the innate plant immune system . This recombinant defensin is produced in Escherichia coli using a soluble fusion tag strategy, ensuring high yields of bioactive protein for research applications . Its primary mechanism of action involves inhibiting the growth of a broad range of economically important plant pathogens, including filamentous fungi and oomycetes . Studies on transgenic plants indicate that the constitutive expression of this compound activates specific defense pathways, notably upregulating the jasmonic acid pathway gene aos1 , which contributes to enhanced resistance . In research settings, this compound has demonstrated high-level resistance under both greenhouse and field conditions. Transgenic soybean plants expressing this compound showed substantially enhanced resistance to Asian soybean rust ( Phakopsora pachyrhizi ) and anthracnose ( Colletotrichum truncatum ) . Similarly, transgenic tobacco and potato plants exhibited strong resistance against the oomycete Phytophthora infestans , the causal agent of potato late blight . Beyond its activity against plant pathogens, this compound also shows antimicrobial activity against human pathogens, broadening its potential research utility . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

RECKAQGRHGTCFRDANCVQVCEKQAGWSHGDCRAQFKCKCIFEC

Origin of Product

United States

Molecular Architecture and Advanced Structural Elucidation of Nmdef02

Tertiary Structural Determination of NmDef02 via Advanced Spectroscopic and Crystallographic Techniques

Determining the three-dimensional structure of proteins and peptides like this compound is fundamental to understanding their function. peakproteins.com Several advanced techniques are employed for this purpose, each offering unique advantages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the structures and dynamics of proteins, particularly smaller ones, in solution. peakproteins.comnih.gov It provides information on the local conformation and distances between atoms. rcsb.org NMR can be used to obtain detailed structural insights and analyze conformational changes. researchgate.net While traditional NMR structure determination can be challenging for larger proteins, advancements in techniques and computational analysis, including the use of machine learning, are extending its capabilities. nih.gov

X-ray Crystallography of this compound and its Biomacromolecular Complexes

X-ray crystallography is a widely used method for determining the atomic structure of crystalline materials, including proteins. peakproteins.comwikipedia.orgnih.gov This technique involves obtaining a high-quality crystal of the molecule, which is then exposed to an X-ray beam. wikipedia.org The resulting diffraction pattern is analyzed to produce a three-dimensional electron density map, from which the atomic positions are determined. wikipedia.orgnih.gov X-ray crystallography can provide high-resolution structures and is valuable for studying proteins and their complexes. peakproteins.comnih.gov

Cryo-Electron Microscopy Applications for this compound Structure

Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, particularly for larger proteins and macromolecular assemblies that may be difficult to crystallize. peakproteins.comnanoimagingservices.comnih.govwikipedia.org In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. nanoimagingservices.comwikipedia.orgthermofisher.com Electron microscopy is then used to capture images from multiple angles, which are computationally combined to reconstruct a 3D model. thermofisher.com Cryo-EM can provide insights into the structures of molecules in different conformations and bound to ligands. nanoimagingservices.com Recent advancements have significantly improved the achievable resolution, in some cases rivaling X-ray crystallography. peakproteins.comnih.govwikipedia.org

Analysis of Disulfide Bond Topologies and Their Contribution to Structural Stability

Disulfide bonds, formed between the thiol groups of cysteine residues, are crucial covalent linkages that stabilize the tertiary and, in some cases, quaternary structure of proteins. rapidnovor.comuu.nl In plant defensins like this compound, the eight cysteine residues are expected to form four disulfide bonds. researchgate.net The specific connectivity, or topology, of these disulfide bonds is a critical determinant of the protein's folded structure and stability. nih.govrapidnovor.com A common disulfide bond pattern observed in many plant defensins is C1-C8, C2-C5, C3-C6, and C4-C7, where C denotes a cysteine residue and the numbers indicate their position in the primary sequence. nih.gov These bonds reduce conformational flexibility and promote proper folding, enhancing stability under various environmental conditions. rapidnovor.comuu.nl

Table 1: Expected Disulfide Bond Connectivity in this compound (Based on conserved plant defensin (B1577277) motif)

Cysteine Position 1Cysteine Position 2
C1C8
C2C5
C3C6
C4C7

Note: This table represents the typical disulfide bond pattern found in many plant defensins and is presented based on the conserved motif. nih.gov

Oligomerization States and Their Influence on this compound Function

Table 2: Structural Determination Techniques and Applications

TechniquePrimary ApplicationAdvantagesDisadvantages
NMR SpectroscopySolution structure, dynamics, interactionsCan study proteins in solution, provides dynamics informationLimited by protein size, requires isotopic labeling for larger proteins
X-ray CrystallographyHigh-resolution atomic structure of crystalsProvides detailed atomic models, widely usedRequires high-quality crystals, may not capture dynamic conformations
Cryo-Electron MicroscopyStructure of large complexes, membrane proteins, flexible moleculesDoes not require crystals, can study large assemblies and multiple conformationsResolution can be variable, requires significant computational resources

Molecular Mechanisms of Action of Nmdef02 at the Cellular and Subcellular Level

Mechanistic Studies of Membrane Interaction and Permeabilization Induced by NmDef02

A primary mechanism of action for many plant defensins, including this compound, involves targeting and disrupting cell membranes researchgate.netfrontiersin.orgresearchgate.net. This interaction can lead to increased membrane permeability and loss of cellular integrity.

Interaction with Specific Membrane Lipids and Formation of Pore Structures

Plant defensins, being generally cationic, interact with negatively charged microbial cell membranes through electrostatic and hydrophobic interactions researchgate.netunibo.itopenaccessjournals.com. This interaction is often mediated by specific membrane lipid components that differ between microbial and plant cells, contributing to the selective toxicity of defensins researchgate.net. Studies suggest that this compound, like other plant defensins, can induce membrane disruption through pore formation frontiersin.org. High concentrations of defensins can lead to severe membrane permeabilization frontiersin.org.

Several models describe how antimicrobial peptides interact with lipid membranes and form pores, including the barrel-stave model and the carpet/toroidal-pore model plos.org. In the carpet model, peptides accumulate on the membrane surface, leading to perturbation and pore formation openaccessjournals.com. Toroidal pores involve the peptides associating with the lipid headgroups, causing the leaflets to bend and form a pore lined by both peptides and lipids plos.orgnih.gov. The specific lipid composition of the membrane significantly influences the interaction and pore formation induced by such peptides mdpi.com.

Dynamics of Membrane Disruption and Cell Death Induction by this compound

The interaction of this compound with microbial membranes leads to a cascade of events culminating in cell death frontiersin.orgmdpi.com. Membrane permeabilization is a key step, allowing leakage of intracellular contents and disrupting cellular homeostasis frontiersin.orgcaymanchem.comnih.gov. This disruption can trigger various cell death pathways.

Cell death induced by membrane disruption can manifest in different ways, including necrosis, characterized by cell swelling and rupture of the cell membrane, and apoptosis, a more programmed process involving membrane blebbing and formation of apoptotic bodies caymanchem.com. The extent of membrane damage and the cellular context can influence the specific cell death morphology observed nih.gov. For example, the rupture of lysosomes and the release of hydrolytic enzymes can contribute to plasma membrane disruption and cell death nih.gov.

Intracellular Target Modulation and Signal Transduction Pathways Affected by this compound

Beyond membrane interactions, this compound may also exert its effects by modulating intracellular targets and influencing signal transduction pathways researchgate.netfrontiersin.orgresearchgate.netplos.orgnih.gov. While membrane disruption is a significant mechanism, some defensins can also enter the cell and interact with intracellular components mdpi.com.

Inhibition of Protein and Nucleic Acid Synthesis Mechanisms

Some antimicrobial peptides, including certain plant defensins, have been reported to inhibit protein synthesis researchgate.netnih.gov. This can occur through interaction with ribosomal subunits, disrupting the complex process of translation slideshare.net. Inhibition of protein synthesis would impair essential cellular functions and contribute to growth inhibition or cell death.

Similarly, interference with nucleic acid synthesis (DNA or RNA) can be a mechanism of action for antimicrobial agents libretexts.orgmicrobiologybook.org. This can involve targeting enzymes crucial for DNA replication or RNA transcription libretexts.org. While the direct effect of this compound on these processes is not as extensively documented as its membrane activity, the possibility of such intracellular targets exists for plant defensins researchgate.net.

Interplay with Reactive Oxygen Species (ROS) Signaling Pathways

Reactive Oxygen Species (ROS) play a dual role in cellular physiology, acting as signaling molecules at low concentrations and causing oxidative stress and damage at high concentrations mdpi.comnih.gov. Plant defensins have been implicated in the modulation of ROS signaling pathways researchgate.netresearchgate.netcore.ac.uk. Interaction with defensins can lead to increased intracellular levels of ROS in target cells core.ac.ukdntb.gov.uaresearchgate.net.

Enzymatic Inhibition and Activation Kinetics by this compound

Plant defensins, as a class of antimicrobial peptides, are known to function as inhibitors of certain enzymes. This enzymatic inhibition is considered one of the mechanisms contributing to their biological activity, particularly in defense against pathogens and herbivores. While specific detailed kinetic data for the enzymatic inhibition profile of this compound is not extensively available in the provided literature, its classification as a plant defensin (B1577277) suggests it may share these inhibitory properties.

Protease Inhibition Mechanisms

Plant defensins have been reported to inhibit the activity of various proteases. This inhibitory activity can be a defense mechanism against pathogens that utilize proteases to facilitate infection or against herbivores by interfering with their digestive processes. While the precise mechanisms of protease inhibition can vary depending on the specific defensin and protease involved, they often involve the defensin binding to the active site or another crucial region of the protease, thereby preventing substrate binding or catalytic activity. General biological activities of plant defensins can include the inhibition of proteases, among other functions like blocking ionic channels and inhibiting protein synthesis. Some plant defensins have been shown to inhibit enzymes such as trypsin and chymotrypsin. Although specific protease inhibition kinetics for this compound were not detailed in the reviewed research, its identity as a plant defensin strongly implies the potential for such interactions as part of its molecular action.

Alpha-Amylase Inhibition Mechanics

Another enzymatic target for plant defensins is alpha-amylase. Inhibition of alpha-amylase is particularly relevant in defense against insects, as this enzyme is crucial for starch digestion in their gut. By inhibiting alpha-amylase, plant defensins can interfere with the herbivore's ability to obtain nutrients, leading to impaired growth and development. Structural studies of some plant defensins have indicated that specific regions, such as the loop between the second and third beta-strand, can serve as binding sites for inhibiting alpha-amylase activity. This suggests a direct interaction between the defensin structure and the enzyme. While specific studies detailing the alpha-amylase inhibition mechanics and kinetics of this compound were not found within the scope of this review, the known function of other plant defensins as alpha-amylase inhibitors suggests that this compound may also possess this capability, contributing to its role in plant defense.

Advanced Methodologies for the Production and Analytical Characterization of Nmdef02

Heterologous Expression Systems for Recombinant NmDef02 Production

Heterologous expression systems provide a means to produce recombinant this compound in controlled environments, overcoming potential limitations associated with isolation from natural plant sources, such as low yield and complex purification from plant tissues. Both prokaryotic and eukaryotic hosts have been utilized for this purpose.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth, cost-effectiveness, and ease of genetic manipulation. cabidigitallibrary.orgnih.gov For this compound production in E. coli, strategies have been developed to enhance the yield and solubility of the recombinant peptide. The gene coding for the mature this compound peptide was cloned into a pSMT3 vector, generating the plasmid pSMT3-DEF02. researchgate.netresearchgate.net This vector facilitates the expression of this compound as a fusion protein with Small Ubiquitin-like Modifier (SUMO). researchgate.netresearchgate.net Expression of the SUMO-NmDef02 fusion protein was carried out in the E. coli strain Shuffle T7 Express lysY. researchgate.netresearchgate.net The use of fusion tags like SUMO is a common strategy to improve the expression rates, solubility, and proper folding of target proteins, particularly small peptides or proteins prone to inclusion body formation in E. coli. cabidigitallibrary.orgnih.govigem.orgdntb.gov.ua Following induction, the soluble chimeric protein SUMO-NmDef02 was obtained. researchgate.netresearchgate.net

Eukaryotic expression systems, such as the yeast Pichia pastoris, offer advantages for producing proteins that require post-translational modifications (PTMs) or proper folding often not achievable in prokaryotic systems. researchgate.netwikipedia.org this compound has been successfully expressed heterologously in the yeast Pichia pastoris. researchgate.netsld.cusld.cunih.govscilit.comdntb.gov.ua Recombinant this compound produced in Pichia pastoris has been shown to be biologically active, exhibiting antimicrobial activity against various plant pathogens. researchgate.netsld.cusld.cunih.govscilit.com Expression in eukaryotic systems like Pichia pastoris can yield peptides with proper eukaryotic folding and necessary post-translational modifications, contributing to their biological activity. researchgate.net Recombinant this compound was purified from Pichia pastoris culture supernatants. sld.cusld.cu

Optimization of Prokaryotic Expression Systems (e.g., Escherichia coli)

Advanced Purification Strategies for this compound

Purification of recombinant this compound from heterologous expression systems is essential to obtain a highly pure product for functional studies and characterization. The chosen strategy often depends on the expression system and whether the protein is produced with purification tags.

Affinity chromatography is a powerful technique that exploits the specific binding affinity between a tag fused to the recombinant protein and a ligand immobilized on a stationary phase. For this compound expressed as a SUMO-NmDef02 fusion protein in E. coli, Ni-NTA affinity chromatography was employed. researchgate.netresearchgate.net This technique utilizes the affinity of a histidine tag (often included in the fusion construct, as seen with the 6xHis tag in the pSMT3-DEF02 vector) igem.org for immobilized nickel ions (Ni-NTA resin). researchgate.netresearchgate.netnih.gov The soluble SUMO-NmDef02 fusion protein was purified using Ni-NTA affinity chromatography. researchgate.netresearchgate.net After purification of the fusion protein, the SUMO tag was cleaved using the UPL1 protease to release the mature this compound peptide. researchgate.netresearchgate.net A subsequent re-application of the sample to a Ni-NTA column was performed to remove the cleaved SUMO tag and the UPL1 protease, both of which may also carry histidine tags or bind to the resin. researchgate.netresearchgate.net This two-step affinity purification strategy allows for the isolation of the untagged this compound peptide. Approximately 20 mg of purified this compound was obtained from the fermentation of 1 L of E. coli culture using this method. researchgate.netresearchgate.net

High-Resolution Analytical Characterization Techniques for this compound

Analytical characterization techniques are vital for confirming the identity, purity, molecular mass, and structural features of recombinant this compound. These methods provide crucial data to ensure that the produced peptide corresponds to the target molecule and possesses the expected characteristics.

Purified proteins were analyzed using SDS-PAGE under reducing conditions to assess their size and purity. researchgate.netresearchgate.netresearchgate.net Western blotting was also performed using anti-histidine antibodies (to detect the His-tagged fusion protein) and anti-synthetic peptide this compound antibodies to confirm the identity of the recombinant protein. researchgate.netresearchgate.netresearchgate.net

Mass spectrometry is a key technique for determining the molecular mass of proteins and peptides and for analyzing post-translational modifications. wikipedia.orgnih.gov For recombinant this compound produced in Pichia pastoris, mass spectrometry, specifically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight), was used to confirm that the purified fraction consisted of a single protein species of the expected size. sld.cusld.cu While the search results confirm the use of mass spectrometry for molecular mass confirmation of this compound sld.cusld.cu, detailed analysis of specific post-translational modifications of this compound using this technique is not explicitly described in the provided snippets. However, eukaryotic expression systems like Pichia pastoris are capable of performing PTMs researchgate.net, and mass spectrometry is a standard tool for their identification and characterization in proteins. wikipedia.orgfrontiersin.orgnih.gov Plant defensins are known to contain disulfide bonds formed between cysteine residues researchgate.net, which are a type of post-translational modification essential for their structure and function. wikipedia.org

Advanced Chromatographic Separations (e.g., HPLC, FPLC) for Purity Assessment

Ensuring the purity of isolated or recombinantly produced this compound is a critical step in its characterization. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) are indispensable tools for this purpose. These methods allow for the separation of the target peptide from impurities based on various physicochemical properties, including size, charge, and hydrophobicity.

Reverse-Phase HPLC (RP-HPLC) is commonly employed for peptide purity assessment. This technique separates peptides based on their hydrophobicity, with more hydrophobic peptides eluting later from the stationary phase. By using a suitable gradient of organic solvents (e.g., acetonitrile) in an acidic aqueous mobile phase, a high-resolution separation can be achieved. The elution of the peptide is typically monitored by UV absorbance, commonly at 214 nm, which detects the peptide bonds. The purity of the this compound sample is determined by integrating the area under the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. While RP-HPLC is powerful for purity determination and can be coupled with mass spectrometry for peak identification, specific published data detailing the RP-HPLC purity profile of this compound was not found in the consulted sources.

FPLC is another valuable chromatographic technique, particularly useful for larger-scale purification and analysis of proteins and peptides. Depending on the stationary phase, FPLC can separate molecules based on size (Size Exclusion Chromatography), charge (Ion Exchange Chromatography), or affinity. For a peptide like this compound, which is described as cationic, Ion Exchange Chromatography (e.g., Cation Exchange) could be particularly effective for purification and assessing charge homogeneity. Size Exclusion Chromatography could be used to check for aggregation or degradation products. Similar to HPLC, the elution is monitored, and peak analysis provides information on purity. Although FPLC is applicable to peptide purification and analysis, specific published data detailing the FPLC purity assessment of this compound was not available in the consulted literature.

A hypothetical data representation for chromatographic purity assessment using HPLC might resemble the following, illustrating the type of information obtained:

Sample IDMethodColumn TypeMobile Phase AMobile Phase BFlow Rate (mL/min)Detection Wavelength (nm)Main Peak Retention Time (min)Purity (%)
Recombinant this compound Batch 1RP-HPLCC180.1% TFA in Water0.1% TFA in Acetonitrile1.0214XX.X>95
Recombinant this compound Batch 2RP-HPLCC180.1% TFA in Water0.1% TFA in Acetonitrile1.0214XX.X>97
Purified this compoundFPLC (CEX)Cation ExchangeBinding Buffer (pH X.X)Elution Buffer (pH Y.Y + Salt)2.0280 (if applicable) or 214YY.Y>90

Note: The data in this table is illustrative and does not represent actual experimental results for this compound, as specific published data was not found.

Spectroscopic Methods for Characterization (e.g., Circular Dichroism for secondary structure)

The biological activity of a peptide like this compound is intrinsically linked to its three-dimensional structure, particularly its secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure content of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The CD spectrum, typically recorded in the far-UV region (190-250 nm), provides information about the presence and relative proportions of common secondary structure elements, including alpha-helices, beta-sheets, turns, and random coils.

For plant defensins like this compound, which are known to contain beta-sheet structures stabilized by disulfide bonds nih.gov, CD spectroscopy can reveal characteristic spectral patterns. Alpha-helical structures typically exhibit characteristic negative bands at approximately 208 nm and 222 nm and a positive band at 193 nm. Beta-sheet structures often show a negative band near 218 nm and a positive band near 195 nm. Random coil structures typically have a strong negative band below 200 nm.

By analyzing the shape and intensity of the CD spectrum of this compound, researchers can infer the prevailing secondary structure elements and assess how environmental factors (e.g., pH, temperature, presence of membranes or lipids) might influence its conformation. Changes in secondary structure can be correlated with changes in biological activity. While CD spectroscopy is a standard method for investigating peptide secondary structure, specific published CD spectra or detailed secondary structure analysis results obtained for this compound using this technique were not available in the consulted literature. CD has been mentioned as a method for analyzing the secondary structure of other defensins or peptides.

A hypothetical description of a CD spectrum for this compound, based on the known characteristics of plant defensins, might describe features consistent with beta-sheet content, potentially with contributions from turns and loops.

Computational and Theoretical Approaches to Nmdef02 Research

Molecular Dynamics Simulations of NmDef02 and Its Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in various environments. These simulations can provide insights into conformational changes, flexibility, and binding dynamics.

Plant defensins, including this compound, are known to interact with microbial membranes as part of their mechanism of action. oup.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com MD simulations are particularly useful for studying these interactions. While the search results describe MD simulations being used to study the interaction of a different plant defensin (B1577277), PsDef1, with model lipid bilayers, showing its attachment to the membrane surface and induction of lipid redistribution nih.gov, direct MD simulations of this compound in membrane environments were not specifically reported. Such simulations for this compound could elucidate its mode of membrane binding, the extent of insertion into the lipid bilayer, and the potential for pore formation or membrane disruption, which is a proposed mechanism for some defensins. oup.comfrontiersin.orgresearchgate.net

The activity of some plant defensins involves binding to specific membrane components or other cellular targets. oup.comnih.govfrontiersin.orgapsnet.org MD simulations can be used to investigate the dynamics of these ligand-binding events, characterizing the binding interfaces, affinities, and conformational changes upon binding. Although the search results mention ligand binding in the context of defensin mechanisms nih.govapsnet.org, specific studies on the ligand-binding dynamics of this compound using MD simulations were not found. Applying MD simulations to this compound could help identify and characterize its specific binding partners and understand the molecular details of these interactions.

Simulations of this compound in Membrane Environments

Bioinformatics and Proteomics in this compound Discovery and Analysis

Bioinformatics and proteomics play significant roles in the identification, characterization, and analysis of antimicrobial peptides like this compound.

Bioinformatics tools are extensively used for analyzing protein sequences, predicting structural features, identifying conserved motifs, and determining evolutionary relationships. sci-hub.seups.edu.ec For instance, bioinformatics analysis was used in the characterization of a defensin from spruce sci-hub.se and a lipid transfer protein ups.edu.ec. Homology analysis has also been applied to compare protein sequences of defensins, including this compound. plos.org The expansion of defensin databases and the development of bioinformatics tools are expected to further contribute to defensin research. mdpi.com

Proteomics approaches, particularly mass spectrometry-based strategies, enable the direct identification and characterization of antimicrobial peptides and their isoforms. mdpi.comfrontiersin.org Proteomics can provide information on the molecular weight and amino acid sequence of peptides. frontiersin.org These methods are valuable for discovering novel AMPs and studying their expression levels and modifications in biological samples. Proteomic changes in E. coli treated with a different defensin γ-core motif analogue have been studied to understand antibacterial mechanisms. researchgate.net While proteomics is a key tool in the broader field of antimicrobial peptide research and has been used in studies related to plant defense proteins nwo.nldntb.gov.ua, specific proteomic studies focusing solely on the detection or analysis of this compound were not explicitly detailed in the provided search results, beyond its identification as a defensin.

Computational biology, encompassing bioinformatics and other computational methods, is recognized for its potential to provide a comprehensive understanding of biological systems. scribd.com These tools are crucial for analyzing the large datasets generated in modern biological research, including studies on plant defense mechanisms involving peptides like this compound.

Gene Sequencing and Transcriptomic Analysis Related to this compound Expression

The this compound gene was identified and isolated from Nicotiana megalosiphon following inoculation with the tobacco blue mould pathogen Peronospora hyoscyami f. sp. tabacina researchgate.netnih.gov. This isolation involved gene sequencing to determine the nucleotide sequence encoding the this compound peptide. The gene was found to encode a putative defensin researchgate.netnih.gov.

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, has been employed to understand the expression patterns of genes like this compound in response to various stimuli, particularly pathogen challenge scispace.comfrontiersin.org. Studies have shown that the expression of the this compound gene can be induced upon inoculation with pathogens researchgate.netnih.gov. Constitutive expression of the this compound gene in transgenic plants, such as tobacco and potato, has been shown to enhance resistance against a range of microbial pathogens researchgate.netnih.govnih.gov. Quantitative RT-PCR has been used to measure the relative expression levels of this compound mRNA in transgenic plants, indicating successful transcription of the introduced gene sld.cunih.gov. Transcriptome analysis in other plant species responding to infection has revealed differentially expressed gene profiles and pathways involved in stress responses, providing a broader context for understanding the role of defensins like this compound in plant defense scispace.com. Homology analysis of protein sequences, including this compound, has identified conserved residues characteristic of plant defensins, such as glycine (B1666218) and cysteine residues, which are important for their structure and function.

Proteomic Profiling of this compound-Treated Systems

Proteomic profiling, the large-scale study of proteins, provides insights into the changes occurring at the protein level in biological systems treated with compounds like this compound or in response to conditions where this compound is expressed. Mass spectrometry (MS)-based proteomics strategies are particularly advantageous for the direct identification of antimicrobial peptides (AMPs) and their isoforms, providing information on molecular weight, amino acid sequence, and modifications.

While direct proteomic profiling of systems treated with purified this compound peptide is not explicitly detailed in the search results, related proteomic studies in plant defense offer relevant methodologies and context. For instance, proteomic studies of apoplastic fluid from plants treated with resistance inducers or infected with pathogens have revealed changes in the accumulation of proteins involved in plant defense sld.cu. The analysis of small, cysteine-rich peptides like defensins can benefit from advancements in gel-free shotgun proteomics, which allows for high-throughput quantitative comparison of biological samples nih.gov. This compound is described as a small, cysteine-rich peptide, characteristic of plant defensins researchgate.netnih.gov. Heterologous expression of this compound in yeast and subsequent purification have yielded a recombinant protein with antimicrobial activity researchgate.netnih.gov. Analysis of culture supernatants by SDS-PAGE detected a protein species with a molecular weight matching that of processed this compound, indicating successful expression and processing.

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in biological and chemical research to accelerate discovery and optimize outcomes. In the context of antimicrobial peptides like this compound, AI and ML algorithms are recognized for their potential in accelerating AMP discovery and optimization.

These computational approaches can analyze large datasets generated from genomic, transcriptomic, and proteomic studies to identify patterns and make predictions. While specific applications of ML/AI directly to this compound research are not extensively detailed in the provided results, the broader application in the field of antimicrobial peptides and plant defense is highly relevant. AI technologies can dynamically assess complex data and generate valuable insights, augmenting research processes.

Biotechnological Applications and Engineering of Nmdef02 Mechanistic and Methodological Focus

Strategies for Transgenic Plant Development Utilizing NmDef02

The development of transgenic plants expressing the this compound defensin (B1577277) gene has been explored as a strategy to confer resistance against fungal and oomycete pathogens. This approach aims to equip plants with an intrinsic defense mechanism. Studies have demonstrated the successful production of transgenic lines in various plant species, including soybean, tobacco, potato, and rice, exhibiting enhanced resistance to economically important diseases. frontiersin.orgnih.govscispace.comsld.cuscilit.comresearchgate.netresearchgate.netplos.orgnih.govresearchgate.netfrontiersin.orgnih.gov

Genetic Engineering Methodologies for this compound Gene Integration

Several genetic engineering methodologies have been employed for the integration of the this compound gene into plant genomes. Common methods include biolistic transformation (gene gun) and Agrobacterium-mediated transformation. frontiersin.orgnih.govsld.curesearchgate.netplos.orgnih.govgoogle.comfrontiersin.orgnih.gov

For instance, the biolistic delivery system was used to produce transgenic soybean plants expressing the this compound defensin gene. frontiersin.orgnih.gov This method involves accelerating DNA-coated particles into plant cells. Agrobacterium-mediated transformation, which utilizes the natural ability of Agrobacterium tumefaciens to transfer DNA into plant cells, has also been used to generate transgenic plants expressing this compound. plos.orggoogle.com

Following the transformation process, molecular analyses are crucial to confirm the successful integration of the transgene into the plant genome. Techniques such as Polymerase Chain Reaction (PCR) and Southern blot analysis are routinely used for this purpose. frontiersin.orgsld.curesearchgate.netresearchgate.net PCR can confirm the presence of the this compound gene, while Southern blot provides information on the number of gene insertion events and their integrity. For example, PCR analysis confirmed the presence of the this compound gene in transgenic soybean lines, yielding a product of the expected size (140 bp). google.com Integration and expression of transgenes in soybean were also confirmed by PCR, Southern blot, and qRT-PCR. frontiersin.orgresearchgate.net

Analysis of Defense Gene Expression in this compound Transgenic Plants

Analyzing the expression of the integrated this compound gene and its impact on the expression of endogenous defense genes is critical to understanding the molecular basis of enhanced resistance in transgenic plants. Quantitative RT-PCR (qRT-PCR) is a key technique used to evaluate the relative expression levels of the this compound gene in transgenic lines. frontiersin.orgsld.curesearchgate.netresearchgate.netijcrbp.com

Studies have shown that transgenic lines can exhibit different levels of this compound expression. For example, in transgenic soybean, various lines showed differing defensin expression levels, with one line (Def1) demonstrating the highest accumulation of this compound. frontiersin.orgresearchgate.net This variation in expression levels among transgenic lines can be attributed to factors such as position effects of transgene insertion, copy number, and potential gene silencing processes. scispace.com

Furthermore, research has investigated how the overexpression of this compound influences the expression of other defense-related genes in transgenic plants. A study in transgenic soybean lines constitutively expressing this compound evaluated the relative expression of four defense-related genes: Mn-sod, PAL1, aos1, and HPL. The results indicated a differential expression profile of these genes in the transgenic events compared to non-transgenic controls. Specifically, an increased expression of the aos1 gene and a repression of the Mn-sod gene were observed in both transgenic events analyzed. The expression of the PAL1 gene was also found to increase in one of the transgenic events (Def17). researchgate.netnih.govresearchgate.net These findings suggest that while this compound overexpression directly contributes to defense, it may also modulate the plant's intrinsic defense pathways.

Comparative Analysis of this compound with Other Plant Defensins

This compound is a member of the plant defensin family, which consists of small, cysteine-rich peptides known for their diverse roles in plant defense. frontiersin.orgnih.govnih.govplantbreedbio.orgnih.govmdpi.commdpi.commdpi.com Comparing this compound with other plant defensins highlights its specific characteristics and potential advantages in biotechnological applications.

Plant defensins generally share a conserved structural fold, known as the cysteine-stabilized αβ (CSαβ) fold, characterized by multiple disulfide bonds that contribute to their stability. nih.govmdpi.comoup.com Despite this structural similarity, variations in amino acid sequences can lead to differences in their biological activities and target specificity. nih.gov

This compound has demonstrated broad-spectrum antimicrobial activity against important plant pathogens, including the oomycete Phytophthora infestans and the fungi Phakopsora pachyrhizi and Colletotrichum truncatum. frontiersin.orgnih.govscilit.comresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govnih.govmdpi.com This range of activity is a key feature when considering its application in developing disease-resistant crops.

Comparisons with other defensins have been made in the context of their efficacy against specific pathogens. For example, studies on transgenic plants expressing this compound have shown resistance to pathogens like P. infestans in potato and tobacco, and P. pachyrhizi and C. truncatum in soybean. frontiersin.orgnih.govscilit.comnih.govresearchgate.netnih.gov Other plant defensins, such as Rs-AFP2 from radish, NaD1 from Nicotiana alata, PhD1 and PhD2 from Petunia hybrida, MtDef4.2, and a pepper defensin (J1-1), have also been explored for their antifungal properties and use in transgenic plants. researchgate.netplos.orgfrontiersin.orgnih.govplantbreedbio.orgnih.govmdpi.com While many defensins exhibit antifungal activity by disrupting fungal membranes, their specific mechanisms and target interactions can vary. frontiersin.orgmdpi.commdpi.comoup.com The stability provided by disulfide bridges and the cationic nature of defensins like this compound are considered essential for their function and make them attractive for biotechnological applications. frontiersin.orgnih.gov

Development of this compound-Based Research Probes and Tools

The study and application of this compound have led to the development of various research probes and tools. These tools are essential for detecting the presence of the this compound gene and protein, analyzing its expression, and studying its biological activity.

PCR primer pairs designed to amplify specific regions of the this compound gene are used as probes to confirm the integration of the gene into the genome of transgenic plants. google.com These primers allow for the specific detection of the transgene in plant DNA.

Antibodies specific to the this compound protein have also been developed and utilized as tools for its detection and analysis. For instance, anti-NmDef02 antibodies have been used in Western blotting to confirm the identity and presence of the recombinant this compound protein. researchgate.net Immunochemical methods like ELISA, Immunoblot, or Dot Blot can be employed for detecting the this compound polypeptide or a peptide fragment. google.com

Conclusion and Future Research Directions in Nmdef02 Studies

Synthesis of Key Academic Findings on NmDef02

This compound is a plant defensin (B1577277) that was originally isolated from Nicotiana megalosiphon following inoculation with the tobacco blue mold pathogen Peronospora hyoscyami subsp. tabacina. nih.govresearchgate.netnih.gov It is characterized as a small cationic peptide composed of 46 amino acids. researchgate.net

Extensive research has demonstrated the potent antimicrobial activity of this compound against a variety of significant fungal and oomycete plant pathogens in in vitro assays. These include Phytophthora infestans, Phytophthora parasitica var. nicotianae, Alternaria solani, and Fusarium culmorum. nih.govresearchgate.netnih.gov Further studies have shown its effectiveness against Phakopsora pachyrhizi and Colletotrichum truncatum, pathogens responsible for Asian soybean rust and anthracnose, respectively. researchgate.netfrontiersin.org In vitro tests have also indicated inhibitory activity against Sarocladium oryzae, a fungal pathogen affecting rice. akjournals.com

A significant area of academic focus has been the application of this compound in developing disease-resistant transgenic plants. Constitutive expression of the this compound gene in transgenic tobacco and potato plants has been shown to confer high levels of resistance against various microbial pathogens, including the oomycete Phytophthora infestans, under both greenhouse and field conditions. researchgate.netnih.govacademicjournals.org Similarly, transgenic soybean plants expressing the this compound defensin gene have exhibited substantially enhanced resistance to economically important diseases such as Asian soybean rust and anthracnose under field conditions. researchgate.netfrontiersin.org This enhanced resistance in transgenic soybean lines was evidenced by a strong reduction in fungal biomass compared to non-transgenic control plants. researchgate.netfrontiersin.org Research has also explored the expression of this compound in transgenic rice, demonstrating effectiveness against Sarocladium oryzae in vitro. akjournals.com

The production of recombinant this compound has been successfully achieved in heterologous expression systems, including the yeast Pichia pastoris and Escherichia coli. researchgate.netnih.govresearchgate.netakjournals.com Recombinant this compound produced in Pichia pastoris displayed antimicrobial activity in vitro against important plant pathogens. researchgate.netnih.gov Production in E. coli has also yielded bioactive recombinant this compound, highlighting potential avenues for overcoming challenges associated with extraction and purification from natural sources. researchgate.net

Key findings on the antimicrobial activity of this compound against various plant pathogens are summarized in the table below:

PathogenTypeIn vitro ActivityIn planta Resistance (Transgenic Plants)Source Plant of Pathogen
Phytophthora infestansOomyceteYesYes (Tobacco, Potato)Potato
Phytophthora parasiticaOomyceteYesNot specifiedNot specified
Alternaria solaniFungusYesNot specifiedNot specified
Fusarium culmorumFungusYesNot specifiedNot specified
Peronospora hyoscyami subsp. tabacinaOomyceteNot specifiedYes (Tobacco)Tobacco
Phakopsora pachyrhiziFungusNot specifiedYes (Soybean)Soybean
Colletotrichum truncatumFungusNot specifiedYes (Soybean)Soybean
Sarocladium oryzaeFungusYesYes (Rice, in vitro effectiveness)Rice

Note: "Yes" indicates that activity or resistance has been reported in the cited research.

Unresolved Questions and Mechanistic Challenges in this compound Research

Despite the significant progress in characterizing this compound and demonstrating its efficacy, several unresolved questions and mechanistic challenges remain in this compound research. While the antimicrobial activity against a range of pathogens is established, the precise molecular mechanisms by which this compound exerts its effects on different target organisms are not fully elucidated. Plant antimicrobial proteins and peptides (APPs) can act through various mechanisms, including disruption of microbial cell walls or membranes, leading to lysis, or by entering microbial cells to interfere with essential intracellular processes. nih.gov Pinpointing the specific interactions and cellular targets of this compound within each susceptible pathogen requires further detailed investigation.

Challenges also exist in studying the activity of plant defensins, including this compound, particularly against biotrophic fungi, which can be difficult to cultivate in vitro. frontiersin.org This limitation can hinder comprehensive in vitro characterization of this compound's effects on such pathogens.

From a production standpoint, the low yield and complexities associated with the extraction and purification of antimicrobial peptides like this compound from natural sources pose limitations for their industrial application and large-scale scientific research. researchgate.net While heterologous expression systems offer a promising avenue, optimizing these systems for consistently high yields of soluble and bioactive this compound remains an ongoing challenge.

Furthermore, in the context of transgenic plant technology, potential issues such as transgene silencing can impact the stable and effective expression of the this compound gene in engineered crops over generations. db-thueringen.de Ensuring durable resistance requires a thorough understanding of factors influencing transgene expression and stability.

Innovative Methodological Avenues for this compound Investigation

Innovative methodological approaches are crucial for advancing this compound research and addressing the existing challenges. The development and optimization of heterologous expression systems in organisms like Pichia pastoris and Escherichia coli represent a key methodological avenue for producing sufficient quantities of recombinant this compound for detailed biochemical and functional studies, overcoming the limitations of extraction from plant tissues. researchgate.netnih.govresearchgate.netakjournals.com

In the realm of plant biotechnology, the continued refinement of plant transformation techniques, such as the biolistic delivery system used for soybean, is essential for generating transgenic lines with stable and high-level expression of this compound. researchgate.netfrontiersin.orgresearcher.life Coupled with this, advanced molecular techniques like quantitative RT-PCR (qRT-PCR) are vital for accurately quantifying this compound transcript levels and correlating gene expression with observed resistance phenotypes in transgenic plants. researchgate.netfrontiersin.orgakjournals.com Techniques like PCR and Southern blot remain important for confirming transgene integration and copy number. researchgate.netfrontiersin.orgakjournals.com

Beyond basic transformation confirmation, innovative approaches for assessing the efficacy of this compound in planta are being employed. Quantification of fungal biomass in infected plant tissues, for instance, provides a more objective measure of disease severity and the level of resistance conferred by this compound expression. researchgate.netfrontiersin.org

To delve deeper into the mechanism of action, advanced imaging techniques and cell biology methods could be applied to visualize the interaction of this compound with pathogen cells and investigate its effects on cellular structures and processes. Furthermore, '-omics' approaches, such as transcriptomics and proteomics, could help identify the genes and proteins in both the plant host and the pathogen that are modulated in response to this compound expression or exposure, providing insights into the complex molecular interplay.

Broader Implications of this compound Research for Fundamental Biology and Biotechnology

The research on this compound carries significant broader implications for both fundamental biology and biotechnology. From a fundamental biology perspective, studies on this compound contribute to a deeper understanding of plant innate immunity and the diverse defense mechanisms plants employ to protect themselves against a wide array of pathogens. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net As a plant defensin, this compound serves as a model for studying the structure-function relationships of this important class of antimicrobial peptides and their roles in plant defense signaling pathways. frontiersin.orgresearchgate.net Research into how this compound interacts with different pathogens can shed light on the evolutionary arms race between plants and microbes.

In the realm of biotechnology, the successful application of this compound in conferring disease resistance in staple crops like potato, soybean, and rice highlights its considerable potential as a tool for developing genetically engineered crops with enhanced resilience. researchgate.netnih.govresearchgate.netfrontiersin.orgakjournals.comacademicjournals.org This offers a promising alternative to conventional disease control methods, potentially leading to a reduction in the reliance on chemical fungicides and contributing to more sustainable agricultural practices. researchgate.netfrontiersin.org The ability to produce bioactive recombinant this compound opens possibilities for its direct application as a biopesticide or as a template for designing novel antimicrobial compounds with improved properties. researchgate.net The research aligns with global efforts to enhance food security by reducing crop losses due to diseases and developing environmentally friendlier approaches to plant protection. nih.govresearchgate.net

The investigation of this compound also contributes to the broader field of antimicrobial peptide research, which has implications beyond plant protection, including potential applications in medicine and other industries, although the focus for this compound thus far has been primarily agricultural. researchgate.net

Q & A

Q. How can grant proposals for this compound research address NSF/NICE criteria?

  • Methodological Answer : Align with NSF’s emphasis on "defined scientific issues" (e.g., mechanistic novelty of this compound-membrane interactions). Propose interdisciplinary collaboration (e.g., plant pathologists + protein biochemists) and budget for multi-site trials .

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